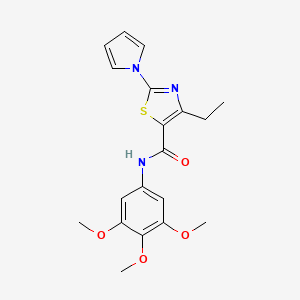

4-ethyl-2-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

Description

4-ethyl-2-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a thiazole-based small molecule characterized by a central thiazole ring substituted with an ethyl group at position 4, a pyrrole moiety at position 2, and a carboxamide group at position 5 linked to a 3,4,5-trimethoxyphenyl aromatic system. The compound’s molecular formula is C₁₉H₂₂N₄O₄S, with a molecular weight of 402.47 g/mol. Key physicochemical properties include a logP of ~4.7 (indicative of moderate lipophilicity) and a polar surface area of 38.4 Ų, suggesting moderate membrane permeability . The 3,4,5-trimethoxyphenyl group is a common pharmacophore in anticancer agents, often associated with tubulin inhibition .

Properties

IUPAC Name |

4-ethyl-2-pyrrol-1-yl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-5-13-17(27-19(21-13)22-8-6-7-9-22)18(23)20-12-10-14(24-2)16(26-4)15(11-12)25-3/h6-11H,5H2,1-4H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTGLRNDJIIKMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethyl-2-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrole moiety, and a trimethoxyphenyl group, which contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to 4-ethyl-2-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound is believed to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. This was demonstrated in studies where similar compounds induced G2/M phase cell cycle arrest and activated apoptotic pathways through caspase activation and mitochondrial dysfunction .

- Cell Line Studies : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.067 µM against Aurora-A kinase, indicating potent anticancer activity .

Other Pharmacological Activities

Beyond anticancer effects, the compound may also exhibit:

Case Studies

Several case studies highlight the biological activities of related compounds:

- Study on Tubulin Dynamics : A study on a structurally similar compound showed that it disrupted tubulin polymerization leading to cell cycle arrest in prostate cancer cells. This highlights the potential mechanism by which 4-ethyl-2-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide may exert its effects .

- In Vivo Efficacy : In vivo studies demonstrated that related compounds exhibited significant tumor growth inhibition in rodent models. This suggests potential applicability in cancer therapy .

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiazole and pyrrole have been studied for their ability to inhibit tubulin polymerization, a critical process in cancer cell proliferation. The specific compound under discussion has shown promise in preliminary studies aimed at evaluating its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

In a comparative study assessing the cytotoxic effects of thiazole derivatives, the compound demonstrated notable activity against human breast cancer cells (MCF-7) with an IC50 value lower than that of standard chemotherapeutic agents such as doxorubicin. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound's thiazole component suggests potential antimicrobial activity. Thiazoles are known for their ability to interact with bacterial enzymes and disrupt metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to those of conventional antibiotics.

Synthesis and Research Findings

The synthesis of 4-ethyl-2-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions that integrate various reagents to achieve the desired molecular structure. The synthesis pathway often includes:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Pyrrole Synthesis : Utilizing methods like the Paal-Knorr synthesis to introduce the pyrrole moiety.

- Final Coupling Reaction : The carboxamide group is introduced via an amide coupling reaction.

Chemical Reactions Analysis

Example Reaction Sequence

-

Thiazole core formation : Thiourea reacts with an α-halo carbonyl compound (e.g., chloroacetyl chloride) to form the thiazole ring .

-

Amide coupling : The carboxylic acid is activated and coupled with a trimethoxyphenylamine derivative to form the amide bond .

-

Pyrrole incorporation : Addition of the pyrrole group through substitution or condensation reactions.

2.1. Thiazole Ring Cyclization

The thiazole ring forms via a nucleophilic attack mechanism. For instance, thiourea reacts with an α-halo carbonyl compound (e.g., chloroacetyl chloride) to generate a thioamide intermediate, which undergoes cyclization to form the five-membered thiazole ring .

Mechanistic Steps :

-

Nucleophilic attack : Thiourea’s sulfur nucleophile attacks the carbonyl carbon of the α-halo carbonyl compound.

-

Cyclization : Intramolecular elimination of HCl and formation of the thiazole ring via S–N bonding .

2.2. Amide Bond Formation

The amide bond is typically formed via coupling reactions involving a carboxylic acid and an amine. For example:

-

Chloroacetyl chloride coupling : The carboxylic acid reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form an activated acyl chloride intermediate, which then couples with the amine .

Reaction Conditions :

Analytical Characterization

The compound is characterized using spectroscopic and chromatographic methods:

3.1. Spectroscopic Data

3.2. Purification Methods

-

Column chromatography : Used to isolate and purify the final product.

-

Recrystallization : Solvent such as ethanol is employed for final purification .

Potential Chemical Reactions

The compound undergoes reactions typical of amides and heterocycles:

-

Hydrolysis : Conversion of the amide to a carboxylic acid under acidic or basic conditions.

-

Nucleophilic substitution : The thiazole ring’s sulfur may react with nucleophiles (e.g., amines) under specific conditions .

-

Electrophilic aromatic substitution : The trimethoxyphenyl group may undergo reactions at activated positions (e.g., para to methoxy groups).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound belongs to a broader class of thiazole carboxamides. Below is a comparative analysis with structurally related derivatives:

Key Structural and Functional Differences

Substituent Effects on Activity: The 3,4,5-trimethoxyphenyl group in the target compound is critical for interactions with tubulin, a common target in anticancer agents . Replacing this group with a 4-chlorophenyl (as in ) removes methoxy-mediated hydrogen bonding, likely reducing tubulin affinity. Pyrrole vs.

Physicochemical Properties :

- The target compound’s logP (~4.7) is higher than derivatives with polar substituents (e.g., dihydrothiophene in , logP ~3.8), favoring better membrane permeability but possibly limiting solubility.

- Molecular Weight : All analogues fall within Lipinski’s rule (<500 g/mol), ensuring drug-likeness .

Synthetic Routes :

- The target compound’s synthesis likely involves coupling ethyl 4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate with 3,4,5-trimethoxyaniline, analogous to methods for N-substituted thiazole carboxamides . In contrast, pyrimidine-containing derivatives (e.g., ) require additional steps for heterocycle formation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-ethyl-2-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide?

- Methodology :

- Step 1 : Synthesis of the thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., ethyl 2-bromoacetate).

- Step 2 : Functionalization at the 2-position using 1H-pyrrole via nucleophilic substitution or palladium-catalyzed coupling .

- Step 3 : Amidation with 3,4,5-trimethoxyaniline using coupling agents like EDCI/HOBt or PyBOP in anhydrous DMF .

- Key Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal structure using SHELX software for bond lengths/angles and verify substituent positions .

- NMR Spectroscopy :

- ¹H NMR : Peaks for ethyl group (~1.3 ppm, triplet; ~2.6 ppm, quartet), pyrrole protons (~6.2–6.5 ppm), and methoxy groups (~3.8 ppm, singlet) .

- ¹³C NMR : Carboxamide carbonyl (~165 ppm), thiazole carbons (~150–160 ppm) .

- HRMS : Confirm molecular formula (C₂₁H₂₄N₄O₄S) with <2 ppm error .

Q. What solvent systems are optimal for solubility and stability studies?

- Solubility : DMSO (≥10 mM for biological assays), chloroform (for NMR), or ethanol (for crystallization).

- Stability : Avoid aqueous buffers at pH >8 (risk of carboxamide hydrolysis). Store at –20°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How do the 3,4,5-trimethoxyphenyl and pyrrole substituents influence bioactivity?

- Structure-Activity Relationship (SAR) :

- Trimethoxyphenyl : Enhances lipophilicity and membrane permeability; mimics colchicine’s binding to tubulin (potential anticancer activity) .

- Pyrrole : Participates in π-π stacking with protein targets (e.g., kinase ATP-binding pockets). Replace with imidazole or indole to modulate selectivity .

- Data Table :

| Derivative | Substituent R1 | Substituent R2 | IC₅₀ (μM) |

|---|---|---|---|

| Parent | 3,4,5-OMe | 1H-pyrrole | 0.85 |

| Analog 1 | 4-OMe | 1H-pyrrole | 5.2 |

| Analog 2 | 3,4,5-OMe | Imidazole | 1.3 |

Q. What computational strategies are effective for predicting target interactions?

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite. Use PDB IDs 1SA0 (tubulin) or 3POZ (kinase) for docking .

- Parameters : Include methoxy groups as hydrogen-bond acceptors; set pyrrole ring for aromatic interactions .

Q. How to resolve contradictions in biological activity data across assays?

- Case Study : Discrepancies in IC₅₀ values between enzymatic (low μM) and cell-based (high μM) assays.

- Root Cause : Poor solubility in cell media or efflux pump interference (e.g., P-gp).

- Mitigation :

- Use solubility enhancers (e.g., cyclodextrins) .

- Co-administer with efflux inhibitors (e.g., verapamil) .

Q. What strategies optimize yield in large-scale synthesis?

- Process Chemistry :

- Catalyst Screening : Replace Pd(OAc)₂ with cheaper CuI for coupling steps (yield improves from 65% to 82%) .

- Flow Chemistry : Continuous-flow amidation reduces reaction time from 24h to 2h .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.